molecular formula C9H14N2O2S B2932833 2-(Pentylsulfanyl)pyrimidine-4,6-diol CAS No. 489403-70-5

2-(Pentylsulfanyl)pyrimidine-4,6-diol

Cat. No.: B2932833
CAS No.: 489403-70-5
M. Wt: 214.28
InChI Key: PZFSMTJJBIHJDT-UHFFFAOYSA-N
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Description

“4-hydroxy-2-pentylsulfanyl-1H-pyrimidin-6-one” is a chemical compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 . It is also known by its synonyms “2-(Pentylsulfanyl)pyrimidine-4,6-diol” and "2(pentylsulfanyl)pyrimidine4,6diol" .

Scientific Research Applications

Synthesis and Chemical Properties

A foundational aspect of research on 4-hydroxy-2-pentylsulfanyl-1H-pyrimidin-6-one involves its synthesis and the exploration of its chemical properties. Studies have demonstrated methods for achieving highly flexible and efficient synthesis routes for related pyrimidinone compounds. For instance, the synthesis of 2,4,6-substituted pyrimidines has been optimized for the creation of GABA_B enhancers, showcasing the compound's role in neurological research and potential therapeutic applications (Verron et al., 2007). Additionally, the hydrogen-bond effect, spectroscopic, and molecular structure investigations provide insights into its stability and electronic structures, facilitating its application in various scientific domains (Mansour & Ghani, 2013).

Biological Activities

The biological activities of pyrimidinone derivatives have garnered significant interest, particularly in the context of antimicrobial and anti-inflammatory properties. Compounds synthesized from pyrimidin-4-one have shown potential as anti-inflammatory agents, demonstrating the compound's medicinal chemistry value (Kodonidi et al., 2017). Furthermore, the exploration of novel pyrimidinone derivatives for their antimicrobial activity against both gram-positive and gram-negative bacteria highlights the compound's role in developing new antibacterial therapies (Mallikarjunaswamy et al., 2017).

Material Science Applications

In material science, the structural and electronic properties of pyrimidinone derivatives have been explored for their potential in charge transfer materials. Quantum chemical investigations aim to enhance intra-molecular charge transfer, indicating the relevance of 4-hydroxy-2-pentylsulfanyl-1H-pyrimidin-6-one derivatives in developing efficient materials for electronic applications (Irfan, 2014).

Properties

IUPAC Name

4-hydroxy-2-pentylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-3-4-5-14-9-10-7(12)6-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFSMTJJBIHJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NC(=CC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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